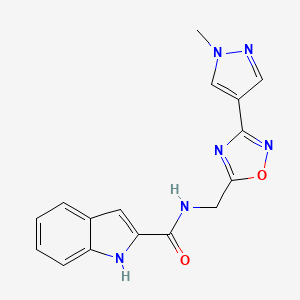
N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-((3-(1-Methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indole-2-carboxamide is a novel chemical entity that likely exhibits a range of biological activities due to its structural features. The presence of the 1H-pyrazole moiety is known to contribute to various biological activities, such as antibacterial and anti-inflammatory properties, as seen in similar compounds . The indole moiety is another pharmacophore that is often associated with a wide range of biological activities, including antimicrobial and anticancer effects . The combination of these moieties through an oxadiazole linker could potentially enhance the compound's biological efficacy due to the hybridization of pharmacophores.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the N-substituted indole moiety, followed by the introduction of the 1,2,4-oxadiazole and 1H-pyrazole groups. Similar synthetic approaches have been used to create related compounds, where N-substituted indoles are coupled with other heterocyclic moieties to yield compounds with potential biological activities . The synthesis would require careful selection of reagents and conditions to ensure the successful formation of the desired product.
Molecular Structure Analysis
The molecular structure of this compound would be expected to exhibit a planar or near-planar conformation around the oxadiazole ring, facilitating potential π-π interactions and hydrogen bonding, which are crucial for biological activity. The indole and pyrazole rings may also contribute to the compound's ability to interact with biological targets through stacking interactions and hydrogen bonding . X-ray crystallography and NMR spectroscopy would be instrumental in elucidating the precise molecular conformation .
Chemical Reactions Analysis
The reactivity of N-((3-(1-Methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indole-2-carboxamide would be influenced by the presence of the reactive amide group and the heterocyclic rings. The amide could undergo nucleophilic acyl substitution, while the heterocycles might participate in electrophilic substitution reactions. The compound's reactivity could be explored further through electrophilic cyclization reactions, as demonstrated in similar pyrazole derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its functional groups and molecular structure. The solubility could vary depending on the polarity of the solvent, as seen with other heterocyclic compounds . The melting point and stability would be influenced by the rigidity of the molecular framework and the presence of the oxadiazole ring. The compound's optical properties, such as UV-vis absorption and fluorescence, would be affected by the substituents on the heterocyclic rings . These properties are essential for understanding the compound's behavior in biological systems and for developing potential applications in medicinal chemistry.
Applications De Recherche Scientifique
Anticancer Properties
A significant area of application for compounds related to N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indole-2-carboxamide involves anticancer research. Novel indole derivatives, including pyrazole-indole hybrids, have been synthesized and evaluated for their antitumor activities. These compounds have shown promising results in vitro against human colorectal carcinoma (HCT-116), breast adenocarcinoma (MCF-7), liver carcinoma (HepG2), and lung carcinoma (A549) cell lines. Notably, some synthesized compounds demonstrated excellent anticancer inhibition, comparable or superior to the standard reference drug, doxorubicin, especially against the HepG2 cancer cell line. This suggests their potential as strong anticancer candidate drugs against various cancer cell lines, supported by cell cycle analysis, apoptosis investigation, and enzymatic assays against key enzymes like caspase-3, Bcl-2, Bax, and CDK-2 (Hassan et al., 2021).
Antimicrobial and Antifungal Activity
The substituted isosteres of pyridine- and pyrazinecarboxylic acids have been synthesized and tested against Mycobacterium tuberculosis. These compounds, featuring the 1,2,4-oxadiazole moiety, demonstrated varying degrees of potency against tuberculosis, highlighting their importance in developing new antimycobacterial agents. The results indicate a promising avenue for leveraging the chemical structure of N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indole-2-carboxamide and related compounds in the fight against bacterial infections (Gezginci et al., 1998).
Synthesis and Characterization for Biological Applications
The synthesis and potential biological activity of novel compounds incorporating the indole and pyrazole motifs have been explored, with findings indicating significant anti-inflammatory, analgesic, anticonvulsant, and antimicrobial activities. These activities suggest that compounds related to N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indole-2-carboxamide may serve as versatile scaffolds for developing new therapeutic agents. The comprehensive synthesis and characterization of these compounds pave the way for further research into their mechanism of action and optimization for clinical use (Mandour et al., 2012).
Mécanisme D'action
Target of Action
Similar compounds have been found to inhibit the flt3-itd and bcr-abl pathways . These pathways are often associated with various forms of leukemia .
Mode of Action
Similar compounds have been found to potently inhibit flt3-itd/d835y and flt3-itd/f691l secondary mutants . This suggests that the compound may interact with its targets by binding to these sites and inhibiting their function .
Biochemical Pathways
Similar compounds have been found to inhibit the flt3-itd and bcr-abl pathways . These pathways are involved in cell proliferation and survival, and their inhibition can lead to the death of cancer cells .
Result of Action
Similar compounds have been found to mediate proapoptotic effects on cells by inhibiting flt3 and bcr-abl pathways . This suggests that the compound may induce cell death in cancer cells by inhibiting these pathways .
Propriétés
IUPAC Name |
N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6O2/c1-22-9-11(7-18-22)15-20-14(24-21-15)8-17-16(23)13-6-10-4-2-3-5-12(10)19-13/h2-7,9,19H,8H2,1H3,(H,17,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PILAIXVGJYSEEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=CC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indole-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{2-Hydroxy-2-[(thiophen-3-yl)methyl]propyl}-1-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B2531759.png)
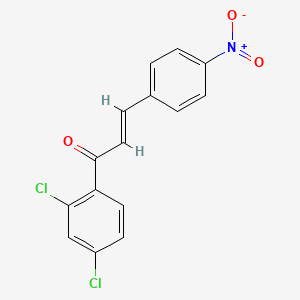
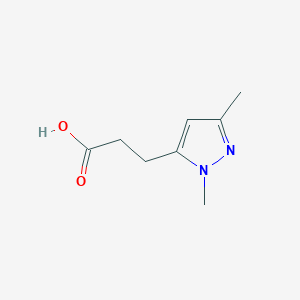
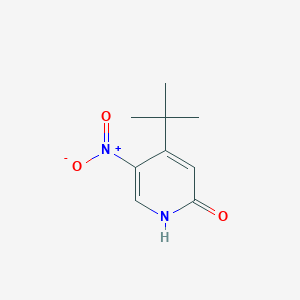
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide](/img/structure/B2531764.png)
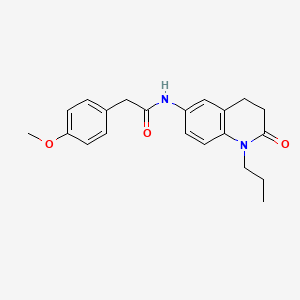
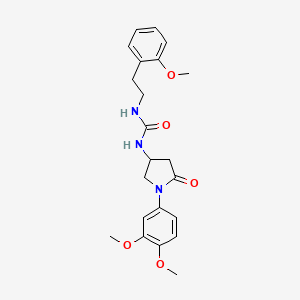
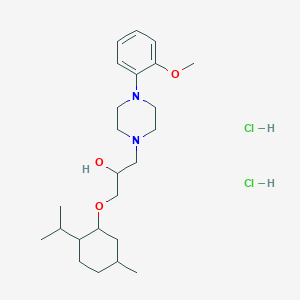
![3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3H-2-benzofuran-1-one](/img/structure/B2531771.png)
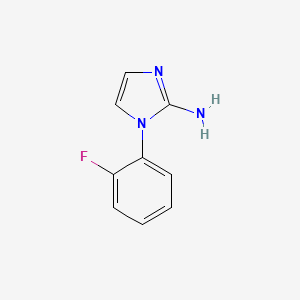
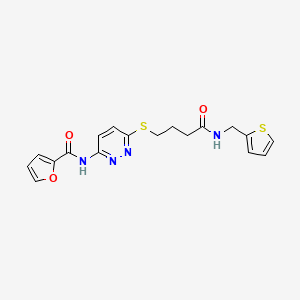
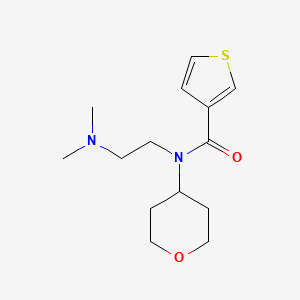
![1-[4-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]sulfonylphenyl]pyrrolidine-2,5-dione](/img/structure/B2531780.png)
![N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(pyridin-3-ylmethyl)oxamide](/img/structure/B2531782.png)